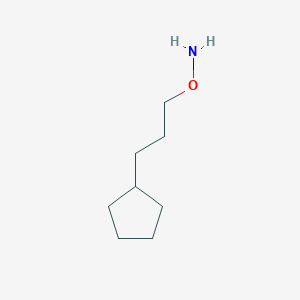
O-(3-cyclopentylpropyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-cyclopentylpropyl)hydroxylamine is a chemical compound with the molecular formula C8H17NO. It contains a hydroxylamine group attached to a 3-cyclopentylpropyl chain. This compound is part of the hydroxylamine derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of O-(3-cyclopentylpropyl)hydroxylamine can be achieved through several synthetic routes. One common method involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, followed by mild and hydrazine-free hydrolysis .
Industrial Production Methods
Industrial production methods for hydroxylamine derivatives often involve the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction. these methods have limitations such as lengthy procedures, low yields, and inseparable byproducts . A more recent approach involves the coupling of electrodialysis with oxime hydrolysis, which offers better mass transfer performance, mild reaction conditions, and simpler operation .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-cyclopentylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds.
Reduction: Hydroxylamines can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonates for O-alkylation, diaryliodonium salts for O-arylation, and transition metal catalysts for various transformations .
Major Products
The major products formed from these reactions include O-substituted hydroxylamines, nitroso compounds, and amines .
Wissenschaftliche Forschungsanwendungen
O-(3-cyclopentylpropyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of O-(3-cyclopentylpropyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By acting as a radical scavenger, it inhibits the enzyme’s activity, thereby preventing bacterial proliferation . This mechanism is crucial for its antibacterial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(3-cyclopentylpropyl)hydroxylamine include:
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopentylpropyl chain. This structural feature may confer distinct properties and reactivity compared to other hydroxylamine derivatives .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
O-(3-cyclopentylpropyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2 |
InChI-Schlüssel |
RGQUBBUWBYPDNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



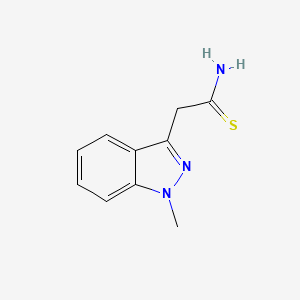
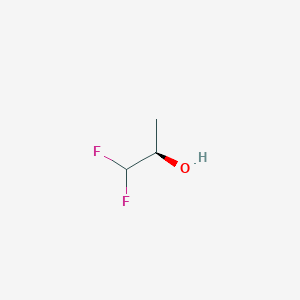
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)


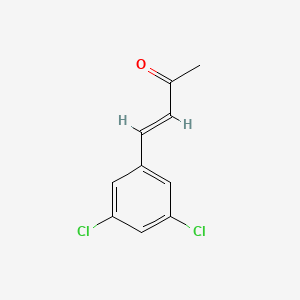

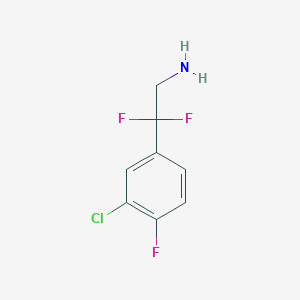
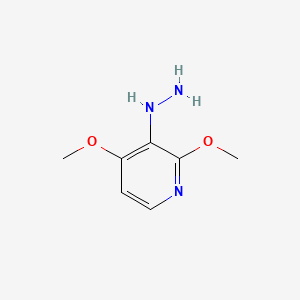
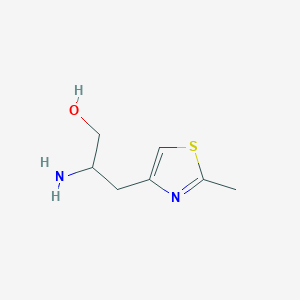
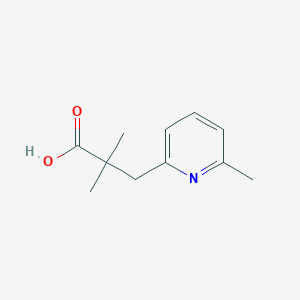

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
